molecular formula C28H35N3O4 B11421879 3-(2-hydroxyphenyl)-4-[4-(pentyloxy)phenyl]-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-4-[4-(pentyloxy)phenyl]-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11421879
M. Wt: 477.6 g/mol
InChI Key: MXGDZBJVXLUOFM-UHFFFAOYSA-N
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Description

3-(2-HYDROXYPHENYL)-4-[4-(PENTYLOXY)PHENYL]-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-HYDROXYPHENYL)-4-[4-(PENTYLOXY)PHENYL]-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Functional Group Modifications: Introduction of the hydroxyphenyl, pentyloxyphenyl, and propan-2-yloxypropyl groups can be done through nucleophilic substitution reactions, often using reagents like alkyl halides and phenols.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using highly efficient catalysts to reduce reaction times and improve yields.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-(2-HYDROXYPHENYL)-4-[4-(PENTYLOXY)PHENYL]-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like alkyl halides, phenols, and bases such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Hydrogenated aromatic rings.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(2-HYDROXYPHENYL)-4-[4-(PENTYLOXY)PHENYL]-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Application in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(2-HYDROXYPHENYL)-4-[4-(PENTYLOXY)PHENYL]-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, modulating their activity.

    Materials Science: It may influence the electronic properties of materials through its conjugated system.

Comparison with Similar Compounds

Similar Compounds

  • **3-(2-HYDROXYPHENYL)-4-[4-(METHOXY)PHENYL]-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • **3-(2-HYDROXYPHENYL)-4-[4-(ETHOXY)PHENYL]-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Uniqueness

The uniqueness of 3-(2-HYDROXYPHENYL)-4-[4-(PENTYLOXY)PHENYL]-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific functional groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific interactions or reactivity.

Properties

Molecular Formula

C28H35N3O4

Molecular Weight

477.6 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4-(4-pentoxyphenyl)-5-(3-propan-2-yloxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C28H35N3O4/c1-4-5-8-17-35-21-14-12-20(13-15-21)27-24-25(22-10-6-7-11-23(22)32)29-30-26(24)28(33)31(27)16-9-18-34-19(2)3/h6-7,10-15,19,27,32H,4-5,8-9,16-18H2,1-3H3,(H,29,30)

InChI Key

MXGDZBJVXLUOFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCOC(C)C)NN=C3C4=CC=CC=C4O

Origin of Product

United States

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